Glysobuzole

Catalog No.
S581758
CAS No.
3567-08-6
M.F
C13H17N3O3S2
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glysobuzole

CAS Number

3567-08-6

Product Name

Glysobuzole

IUPAC Name

4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Molecular Formula

C13H17N3O3S2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C13H17N3O3S2/c1-9(2)8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(19-3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)

InChI Key

LZCBNYVJTNCPDR-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Impact on Insulin Secretion:

Studies have investigated the effect of Glysobuzole on insulin secretion from pancreatic beta cells. Some research suggests that Glysobuzole may stimulate insulin secretion through mechanisms independent of its blood sugar lowering effects []. This has led to exploring its potential role in preserving beta cell function and improving glycemic control.

Anti-Inflammatory Properties:

Glysobuzole has shown promise in exhibiting anti-inflammatory properties. Research findings indicate that it may reduce the production of inflammatory markers like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) []. Further investigation is needed to understand the potential implications of these anti-inflammatory effects in managing diabetic complications.

Neuroprotective Potential:

Studies have explored the neuroprotective potential of Glysobuzole. Some research suggests that it may have a protective effect on neurons and improve cognitive function []. This is particularly interesting considering the increased risk of cognitive decline observed in diabetic patients. More research is warranted to confirm these findings and elucidate the underlying mechanisms.

Application in Cancer Research:

The role of Glysobuzole in cancer research is an emerging area of investigation. Some studies suggest that it may have anti-cancer properties by inducing cell death (apoptosis) in cancer cells []. However, these studies are primarily based on laboratory findings, and further research is needed to determine its clinical efficacy in cancer treatment.

Glysobuzole, also known as isobuzole, is an oral antidiabetic medication primarily used for managing type 2 diabetes mellitus. It belongs to the sulfonamide class of drugs and functions as a hypoglycemic agent by enhancing insulin secretion from pancreatic beta cells. The molecular formula of glysobuzole is C₁₃H₁₇N₃O₃S₂, with a molecular weight of 327.427 Dalton. Its structure includes a benzene ring linked to a thiadiazole moiety via a sulfonamide group, which contributes to its pharmacological activity .

The synthesis of glysobuzole typically involves a substitution reaction between thiosemicarbazide and p-anisylsulfonyl chloride, followed by cyclization with isovaleric acid. This process results in the formation of the thiadiazole ring, which is crucial for its biological activity. The reaction pathway is characterized by the formation of intermediates that undergo acylation and cyclization under acidic conditions .

Glysobuzole exhibits significant antihyperglycemic activity by stimulating insulin release from pancreatic beta cells. It operates through the closure of ATP-sensitive potassium channels, leading to cell membrane depolarization and subsequent calcium influx. This mechanism enhances insulin secretion, effectively lowering blood glucose levels in individuals with type 2 diabetes . Additionally, glysobuzole has been shown to have potential neuroprotective effects in ischemic conditions, similar to other sulfonylureas .

The synthesis of glysobuzole can be summarized in several key steps:

  • Formation of Thiosemicarbazide: Thiosemicarbazide reacts with p-anisylsulfonyl chloride.
  • Acylation: Isovaleric acid is introduced to acylate thiosemicarbazide.
  • Cyclization: Under acidic conditions, the acylated intermediate undergoes cyclization to form the final thiadiazole structure.

This synthetic route highlights the compound's reliance on specific reagents and conditions to achieve its unique structure .

Glysobuzole is primarily utilized in the treatment of type 2 diabetes mellitus due to its ability to lower blood glucose levels through enhanced insulin secretion. Its pharmacological profile makes it suitable for patients who require effective glycemic control without the need for injectable insulin therapies . Additionally, ongoing research suggests potential applications in neuroprotection during ischemic events .

Glysobuzole shares structural similarities with several other compounds within the sulfonylurea class. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
GlybuzoleHighInsulin secretion stimulationStructural similarity; different synthesis pathway
GlibenclamideModerateInsulin secretion stimulationHigher risk of prolonged hypoglycemia
GlimepirideModerateInsulin secretion stimulationLower binding affinity for cardiac potassium channels
RepaglinideLowInsulin secretion stimulationShorter half-life; rapid action

Glysobuzole's unique structural elements and synthetic pathway distinguish it from these compounds while maintaining similar pharmacological effects related to diabetes management .

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

327.07113376 g/mol

Monoisotopic Mass

327.07113376 g/mol

Heavy Atom Count

21

UNII

887VHL8899

Other CAS

3567-08-6

Wikipedia

Glysobuzole

Dates

Last modified: 08-15-2023

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